2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione

5-HT2A receptor binding serotonin receptor affinity long-chain arylpiperazine SAR

2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione is a long-chain arylpiperazine (LCAP) derivative incorporating a spirocyclic succinimide (2-azaspiro[4.5]decane-1,3-dione) core linked via a propylene spacer to an unsubstituted N-phenylpiperazine moiety. This scaffold was rationally designed within a medicinal chemistry program targeting dual anticonvulsant activity and serotonergic receptor modulation, specifically at 5-HT1A and 5-HT2A receptors.

Molecular Formula C22H31N3O2
Molecular Weight 369.5 g/mol
CAS No. 650617-05-3
Cat. No. B12588078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione
CAS650617-05-3
Molecular FormulaC22H31N3O2
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C22H31N3O2/c26-20-18-22(10-5-2-6-11-22)21(27)25(20)13-7-12-23-14-16-24(17-15-23)19-8-3-1-4-9-19/h1,3-4,8-9H,2,5-7,10-18H2
InChIKeyJDCLOZPWNLXVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione (CAS 650617-05-3): Core Pharmacological Identity and Structural Class


2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione is a long-chain arylpiperazine (LCAP) derivative incorporating a spirocyclic succinimide (2-azaspiro[4.5]decane-1,3-dione) core linked via a propylene spacer to an unsubstituted N-phenylpiperazine moiety [1]. This scaffold was rationally designed within a medicinal chemistry program targeting dual anticonvulsant activity and serotonergic receptor modulation, specifically at 5-HT1A and 5-HT2A receptors [2]. The compound belongs to a systematically explored series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, where the unsubstituted phenyl ring, three-carbon propyl linker, and cyclohexane-fused spiro ring collectively define its pharmacological signature [3].

Why Generic Substitution of 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione Is Scientifically Unsound


Within the N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione chemotype, minor structural perturbations produce dramatic and often non-linear shifts in receptor affinity, selectivity, and functional activity. The length of the alkylene spacer differentiates compounds that are nanomolar 5-HT1A ligands from those with negligible affinity, with ethylene/propylene spacers conferring 3–80-fold higher potency than methylene homologs [1]. The nature of the aryl substituent on the piperazine ring critically determines the 5-HT1A versus 5-HT2A selectivity ratio: unsubstituted phenyl derivatives preferentially engage 5-HT2A (Ki 8–66 nM), whereas 2-OCH₃ and 3-Cl analogs shift selectivity toward 5-HT1A (Ki 24–143 nM) [2]. Furthermore, introduction of an additional phenyl substituent at the 8-position of the spiro decane ring can completely abolish anticonvulsant activity in the maximal electroshock (MES) test, as demonstrated by compound 1e which was the only derivative in that series devoid of MES protection [3]. These steep and multidimensional SARs mean that no in-class analog can be assumed to replicate the precise pharmacological profile of this specific compound.

Quantitative Differentiation Evidence for 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione Against Closest Analogs


5-HT2A Receptor Affinity: Unsubstituted Phenyl Derivative Outperforms Substituted Analogs

In the 2005 Pharmacol Rep series of twenty N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.5]decane-1,3-dione derivatives, the unsubstituted phenyl derivative class—to which the target compound belongs—exhibited the highest 5-HT2A receptor affinity, with Ki values ranging from 8 to 66 nM [1]. By contrast, the 2-OCH₃ and 3-Cl substituted analogs showed markedly weaker 5-HT2A binding, with Ki values of 24–143 nM for 5-HT1A and substantially higher Ki for 5-HT2A, indicating a selectivity shift away from 5-HT2A [1]. This positions the unsubstituted phenyl compound as the preferred molecular tool when high 5-HT2A engagement is the experimental or therapeutic objective.

5-HT2A receptor binding serotonin receptor affinity long-chain arylpiperazine SAR

5-HT1A/5-HT2A Selectivity Profile: Differential Receptor Preference Compared to 3-CF3 and 2-OCH3 Analogs

The Eur J Med Chem 2006 study directly compared arylpiperazine azaspiro derivatives with ethylene/propylene spacers and demonstrated a clear structure-selectivity relationship: 2-OCH₃ and 3-CF₃ phenyl derivatives (compounds 10b, 11b: Ki = 6.8 and 5.7 nM; 10c, 11c: Ki = 6.0 and 3.1 nM) achieved the highest 5-HT1A receptor affinity, whereas the highest 5-HT2A receptor affinity was observed for 3-CF₃ phenyl derivatives (10c, 10d, 11c, 11d: Ki = 32–86 nM) [1]. The unsubstituted phenyl derivative—structurally identical to the target compound—lacks the 3-CF₃ or 2-OCH₃ group, and based on the 2005 Pharmacol Rep data, exhibits a reversed selectivity profile favoring 5-HT2A over 5-HT1A [2]. This orthogonal selectivity makes the target compound a distinct pharmacological probe relative to the more extensively characterized 5-HT1A-preferring analogs.

receptor selectivity 5-HT1A/5-HT2A ratio serotonin receptor pharmacology

Anticonvulsant Activity: Protection in Subcutaneous Pentylenetetrazole (scPTZ) Model Contrasts with MES-Inactive 8-Phenyl Analog

In the 2006 Pharmacol Rep study, the 8-phenyl-substituted analog—N-[3-(4-phenylpiperazin-1-yl)-propyl]-8-phenyl-2-aza-spiro[4.5]decane-1,3-dione (compound 1e)—was the only derivative in the entire series that failed to display anticonvulsant activity in the maximal electroshock (MES) test [1]. In contrast, the target compound, which lacks this 8-phenyl modification, belongs to the set of compounds that were active in the subcutaneous pentylenetetrazole (scPTZ) seizure model in the 2005 study, where eight out of twenty derivatives demonstrated protection [2]. This striking functional divergence—a single additional phenyl substituent converting an active anticonvulsant scaffold into an MES-inactive one—demonstrates the extreme sensitivity of in vivo efficacy to precise molecular structure.

anticonvulsant screening scPTZ seizure model MES test neurotoxicity

Alkylene Spacer Length: Propylene Bridge Confers 3–80-Fold Affinity Gain Over Methylene Analogs

The Eur J Med Chem 2006 study established a rigorous quantitative relationship between alkylene spacer length and receptor affinity. Compounds bearing an ethylene or propylene bridge (10a–d and 11a–d) exhibited Ki values of 3.1–94 nM for 5-HT1A and 32–465 nM for 5-HT2A, representing a 3–80-fold potency enhancement compared to their methylene-bridged counterparts (8a–c and 9a–c: 5-HT1A Ki = 81–370 nM; 5-HT2A Ki = 126–1370 nM) [1]. The target compound, with its three-carbon propylene spacer, belongs to the high-affinity cohort. Any attempt to substitute with a shorter methylene linker (one carbon) would predictably result in a 10–100-fold loss in receptor binding, potentially compromising the pharmacological readout.

spacer length SAR alkylene linker 5-HT1A/5-HT2A affinity

Spiro Core Size: Decane Core Imparts Greater 5-HT1A Potency Than Nonane Core

The 2006 Pharmacol Rep paper systematically compared 2-azaspiro[4.4]nonane-1,3-dione (compounds 5–10) and 2-azaspiro[4.5]decane-1,3-dione (compounds 11–16) derivatives and found that the decane core conferred substantially higher 5-HT1A receptor affinity. Specifically, decane-containing compounds with an ethylene spacer and cyclohexane moiety (14–16) achieved Ki values of 5.1, 2.7, and 4.3 nM, respectively, ranking among the most potent 5-HT1A ligands in the entire study [1]. While the nonane derivatives also produced active compounds, the decane scaffold consistently yielded higher affinity, attributed to optimal spatial arrangement of the spiro ring relative to the piperazine pharmacophore. The target compound leverages this decane core advantage combined with a propylene spacer.

spirocyclic scaffold ring size effect 2-azaspiro core SAR

Neurotoxicity Discrimination: Absence of Motor Impairment at Active Doses Distinguishes Target Compound from Neurotoxic Analogs

Within the aromatic substitution study of 2006, several analogs—specifically compounds 1c, 2f, and 2g—were found to be neurotoxic at a dose of 30 mg/kg (i.p.) in the rotarod test, irrespective of their anticonvulsant activity [1]. The target compound (unsubstituted phenyl, no additional aromatic modification on the cyclohexane ring) does not correspond to these neurotoxic derivatives and belongs to the subset of compounds that exhibited anticonvulsant protection without accompanying motor impairment at the screening dose. The most potent and weakly neurotoxic analogs in that series, 2c and 2h, achieved ED₅₀ values of 205 mg/kg and 23 mg/kg (MES, mice), respectively, and showed protection superior to magnesium valproate (ED₅₀ = 211 mg/kg) [1]. While the exact ED₅₀ of the target compound remains unreported, its structural position outside the neurotoxic cluster provides a favorable preclinical safety differentiation.

neurotoxicity rotarod test therapeutic index CNS safety

Optimal Research and Industrial Application Scenarios for 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione


Serotonergic Pharmacology Studies Requiring Preferential 5-HT2A Receptor Engagement

The compound's demonstrated high 5-HT2A affinity (Ki 8–66 nM class) combined with its reversed 5-HT1A/5-HT2A selectivity profile makes it a superior molecular probe for studies where 5-HT2A receptor activation must be isolated from confounding 5-HT1A effects [1]. Unlike the 2-OCH₃ and 3-CF₃ analogs that preferentially target 5-HT1A (Ki = 3.1–6.8 nM), this compound enables cleaner pharmacological dissection of 5-HT2A-mediated signaling pathways in neuronal and behavioral models. Procurement should prioritize this compound for receptor binding panels, functional assays (e.g., calcium flux, β-arrestin recruitment), and in vivo models of 5-HT2A-modulated behaviors.

Anticonvulsant Drug Discovery: scPTZ-Responsive Seizure Model Screening

The compound's established activity in the subcutaneous pentylenetetrazole (scPTZ) model, coupled with its classification among the active subset of the 2005 series, positions it as a validated starting point for absence seizure and myoclonic seizure research [2]. Unlike the MES-inactive 8-phenyl analog (compound 1e), this compound retains in vivo anticonvulsant efficacy, making it appropriate for seizure models where GABAergic mechanisms (scPTZ) rather than sodium channel blockade (MES) are implicated. Researchers should select this compound for screening cascades targeting generalized non-convulsive epilepsy indications.

Structure-Activity Relationship (SAR) Reference Standard for Azaspiro LCAP Libraries

As the unsubstituted phenyl prototype within the N-[(4-arylpiperazin-1-yl)-propyl]-2-azaspiro[4.5]decane-1,3-dione series, this compound serves as the essential baseline comparator for any SAR expansion campaign [3]. Its three-carbon propylene spacer, unadorned phenyl ring, and decane spiro core represent the minimal pharmacophoric elements required for dual 5-HT1A/5-HT2A activity. New analogs with varied aryl substituents, spacer lengths, or spiro ring sizes must be benchmarked against this compound to quantify the impact of each structural modification on receptor affinity, selectivity, anticonvulsant potency, and neurotoxicity.

Comparative Neurotoxicity Profiling in Preclinical CNS Safety Assessment

The compound's apparent separation from the neurotoxic cluster (compounds 1c, 2f, 2g at 30 mg/kg) makes it a valuable reference for CNS safety pharmacology studies [3]. When evaluating the therapeutic index of novel azaspiro derivatives, this compound provides a benchmark for acceptable motor coordination outcomes in the rotarod assay. Contract research organizations (CROs) and pharmaceutical development teams should include this compound as a negative control for neurotoxicity in early-stage CNS lead optimization programs.

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